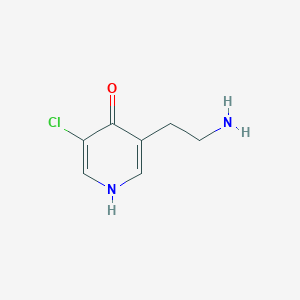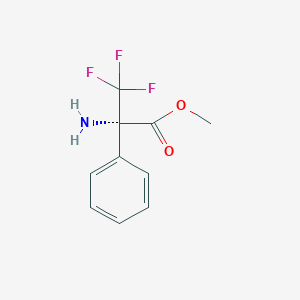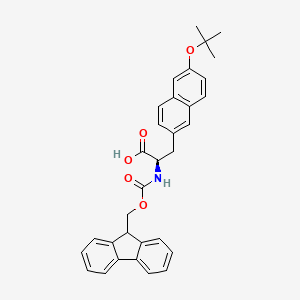
Boc-D-2-Nal(6-OtBu)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-2-Nal(6-OtBu)-OH is a synthetic compound used in various scientific research applications. It is a derivative of amino acids and is often used in peptide synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a tert-butyl (OtBu) ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-2-Nal(6-OtBu)-OH typically involves the protection of the amino group of D-2-naphthylalanine with a Boc group. This is followed by the esterification of the carboxyl group with tert-butyl alcohol. The reaction conditions often include the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Boc-D-2-Nal(6-OtBu)-OH can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using acids like trifluoroacetic acid (TFA).
Ester Hydrolysis: Conversion of the tert-butyl ester to a carboxylic acid using acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling agents.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for Boc deprotection.
Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH): Used for ester hydrolysis.
Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP): Used for coupling reactions.
Major Products Formed
Deprotected Amino Acid: Formed after Boc removal.
Carboxylic Acid: Formed after ester hydrolysis.
Peptides: Formed after coupling reactions.
Scientific Research Applications
Boc-D-2-Nal(6-OtBu)-OH is used in various scientific research applications, including:
Peptide Synthesis: As a building block for the synthesis of peptides and proteins.
Drug Development: In the design and synthesis of peptide-based drugs.
Biological Studies: To study the structure and function of proteins and enzymes.
Industrial Applications: In the production of specialized peptides for research and therapeutic use.
Mechanism of Action
The mechanism of action of Boc-D-2-Nal(6-OtBu)-OH involves its incorporation into peptides and proteins. The Boc group protects the amino group during synthesis, preventing unwanted reactions. The tert-butyl ester group can be hydrolyzed to reveal the carboxylic acid, allowing for further reactions.
Comparison with Similar Compounds
Similar Compounds
Boc-D-2-Nal-OH: Lacks the tert-butyl ester group.
Boc-D-2-Nal(6-OH)-OH: Has a hydroxyl group instead of the tert-butyl ester.
Boc-D-2-Nal(6-OMe)-OH: Has a methoxy group instead of the tert-butyl ester.
Uniqueness
Boc-D-2-Nal(6-OtBu)-OH is unique due to the presence of both the Boc protecting group and the tert-butyl ester group, which provide stability and versatility in peptide synthesis.
Properties
Molecular Formula |
C32H31NO5 |
|---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[6-[(2-methylpropan-2-yl)oxy]naphthalen-2-yl]propanoic acid |
InChI |
InChI=1S/C32H31NO5/c1-32(2,3)38-23-15-14-21-16-20(12-13-22(21)18-23)17-29(30(34)35)33-31(36)37-19-28-26-10-6-4-8-24(26)25-9-5-7-11-27(25)28/h4-16,18,28-29H,17,19H2,1-3H3,(H,33,36)(H,34,35)/t29-/m1/s1 |
InChI Key |
UEDQTXPHWMIGHW-GDLZYMKVSA-N |
Isomeric SMILES |
CC(C)(C)OC1=CC2=C(C=C1)C=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
CC(C)(C)OC1=CC2=C(C=C1)C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


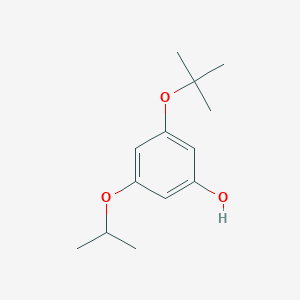
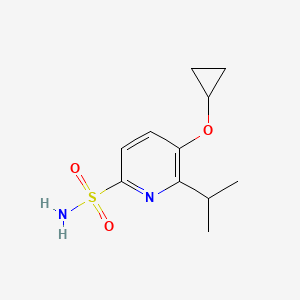
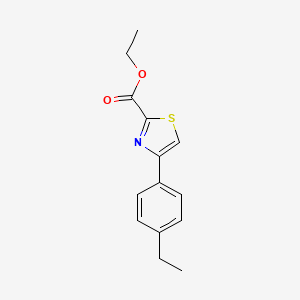
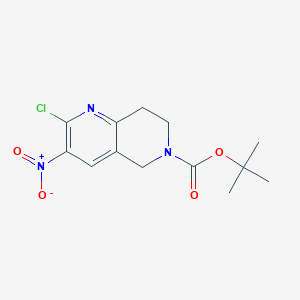
![Sodium;2-azaniumyl-3-[(3-octadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate](/img/structure/B14851004.png)
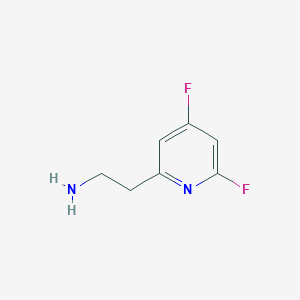
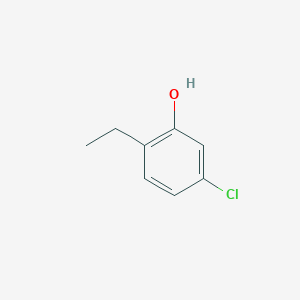

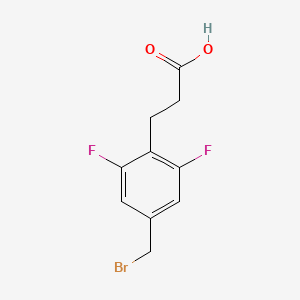
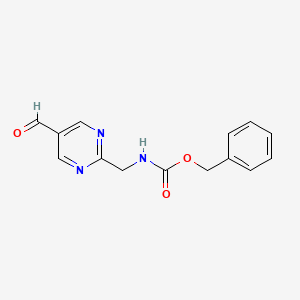
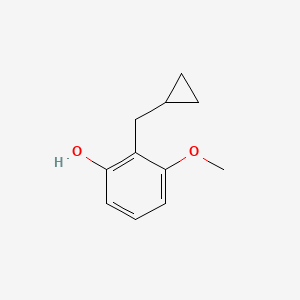
![[(2R)-2-(4-acetamido-2-oxopyrimidin-1-yl)-2-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14851054.png)
